

Application Notes: Radioligand Binding Assays for (-)-2-Phenylpropylamine Targets

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Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721

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Introduction

(-)-2-Phenylpropylamine, also known as β -Methylphenethylamine (BMPEA), is a positional isomer of amphetamine and is classified as a human Trace Amine-Associated Receptor 1 (TAAR1) agonist[1]. Its structural similarity to amphetamine suggests potential interactions with various neurochemical systems, including monoamine transporters. Pharmacological studies have identified its primary targets as TAAR1, the norepinephrine transporter (NET), and the dopamine transporter (DAT)[2][3]. BMPEA acts as a substrate for these transporters, with a more potent effect on norepinephrine release, which may contribute to its observed cardiovascular effects, such as increased blood pressure[2][3].

These application notes provide a summary of the key molecular targets of **(-)-2-Phenylpropylamine** and detailed protocols for conducting radioligand binding assays to characterize its interaction with these targets. The provided methodologies are essential for researchers in pharmacology and drug development aiming to elucidate the binding affinity and selectivity profile of this and related compounds.

Quantitative Data Summary

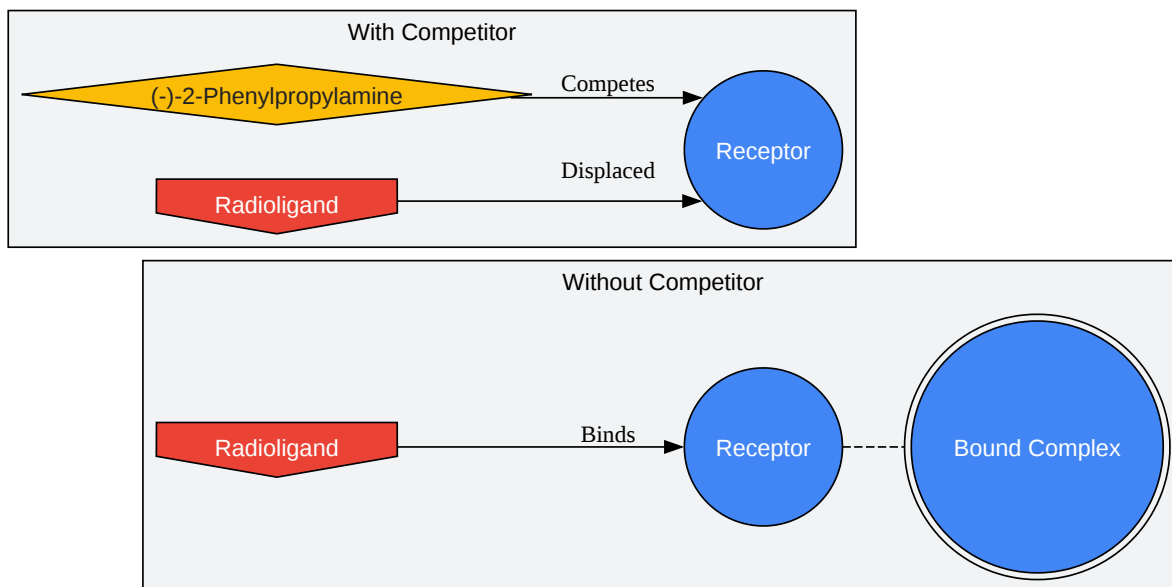
While **(-)-2-Phenylpropylamine** is known to interact with the targets listed below, specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) from competitive radioligand binding assays are not extensively reported in the public literature. The table summarizes the primary targets, their functional relationship with **(-)-2-Phenylpropylamine**, and the common radioligands used to assay these targets.

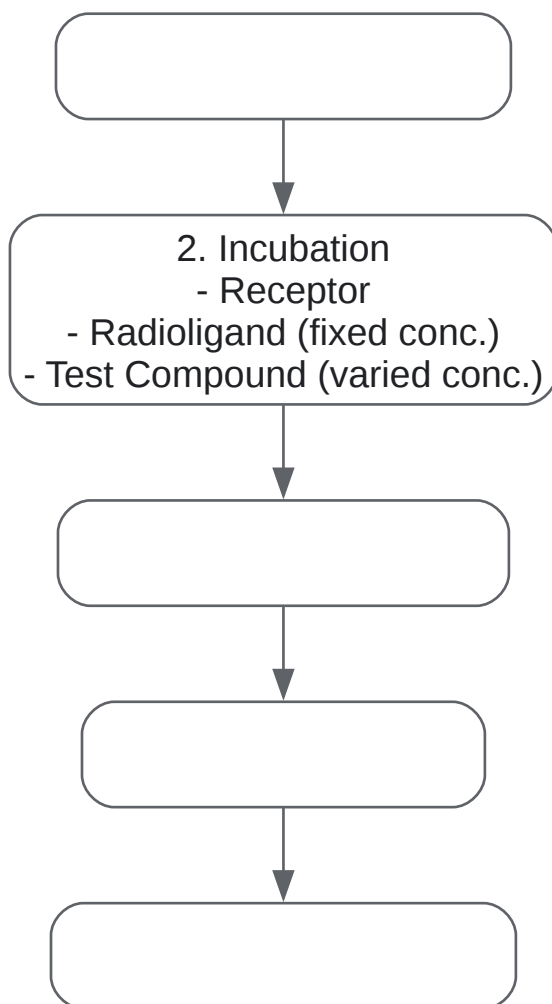
Target	Functional Effect of (-)-2-Phenylpropylamine	Typical Radioligand for Binding Assay	Reference Compound
Trace Amine-Associated Receptor 1 (TAAR1)	Agonist[1]	[³ H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine[4]	β-phenylethylamine
Norepinephrine Transporter (NET)	Substrate; Induces NE release[2][3]	[³ H]Nisoxetine[5][6]	Desipramine
Dopamine Transporter (DAT)	Substrate; Induces DA release (less potent than at NET)[3]	[³ H]WIN 35,428 or [³ H]CFT[6][7][8]	Cocaine, GBR12909
Dopamine D2 Receptor	Indirect modulation via TAAR1 signaling[9]	[³ H]Raclopride[10][11][12]	Haloperidol, Spiperone
β2 Adrenergic Receptor	Potential weak interaction (structurally related to adrenergic agents)	[¹²⁵ I]-Cyanopindolol (CYP) or [³ H]Alprenolol[13][14]	Propranolol, Isoproterenol

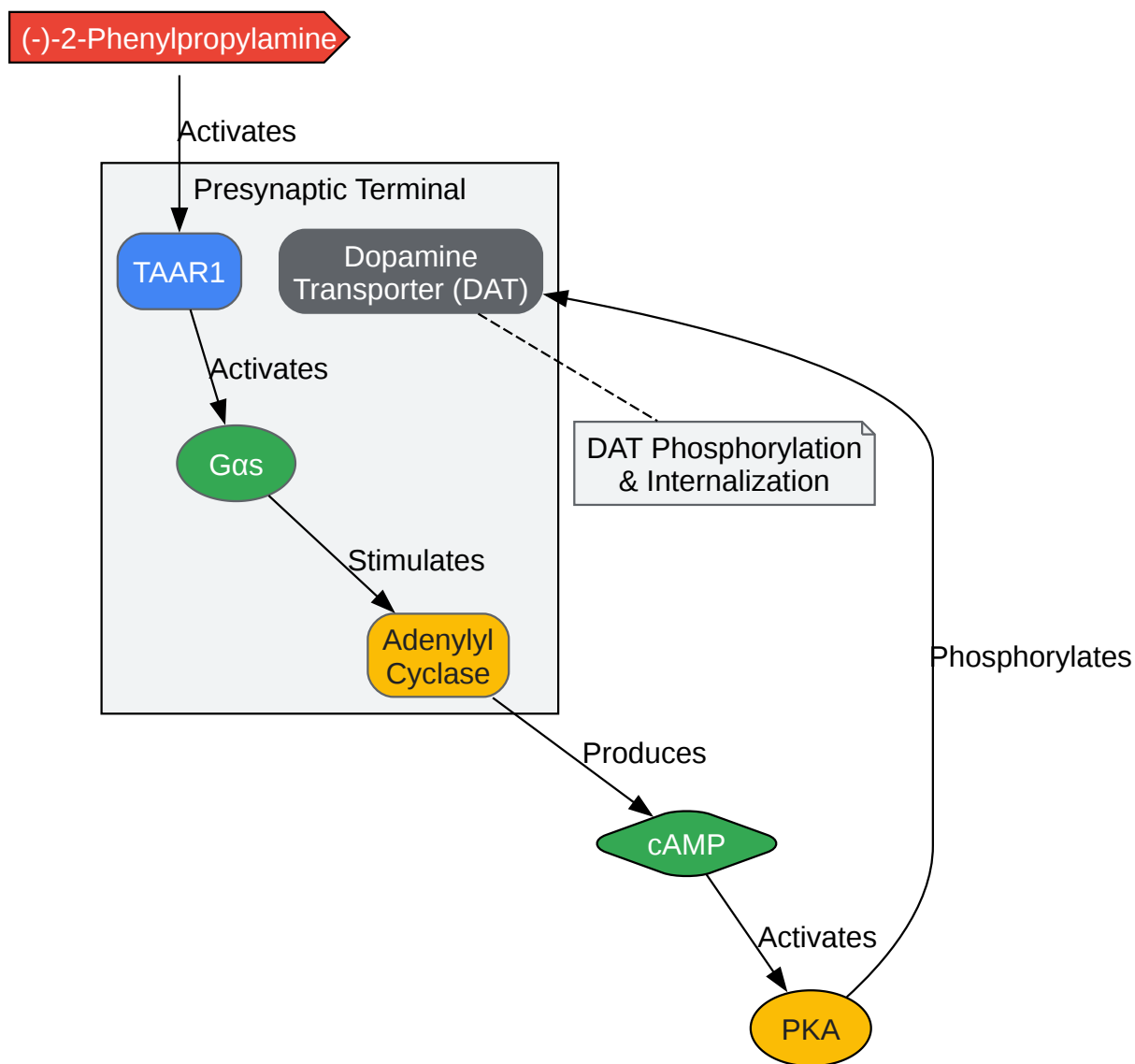
Experimental Protocols & Visualizations

Principle and Workflow of Competitive Radioligand Binding Assays

Competitive binding assays are a fundamental tool in pharmacology used to determine the affinity (K_i) of an unlabeled test compound for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity[15]. The assay involves incubating a fixed concentration of radioligand and receptor with varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC_{50} , which can then be converted to the K_i value.







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References

- 1. β -Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. The Supplement Adulterant β -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro binding assays using 3H nisooxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisooxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of β 2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
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